molecular formula C18H16FN3OS B2715044 N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide CAS No. 854004-93-6

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide

Cat. No.: B2715044
CAS No.: 854004-93-6
M. Wt: 341.4
InChI Key: QLMSBDLVWJLLGB-UHFFFAOYSA-N
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Description

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

Research on alpha-acetamido-N-benzylacetamides, which share structural similarities with N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide, has shown significant protection against seizures in mice. These compounds have been evaluated for their efficacy in maximal electroshock-induced seizure (MES) tests, showing comparable results to phenytoin, a widely used anticonvulsant (Kohn et al., 1993).

Anticancer Activities

The synthesis and evaluation of thiazol-2-yl acetamide derivatives for anticancer activities have been a significant area of interest. These derivatives have been tested against a panel of human tumor cell lines, including melanoma, showing reasonable anticancer activity with relatively low GI50 values (Duran & Demirayak, 2012). Another study focused on the anti-inflammatory activity of novel acetamide derivatives, revealing significant activity among synthesized compounds (Sunder & Maleraju, 2013).

Anti-Inflammatory and Antibacterial Activities

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and showed promising antibacterial activities against various bacteria strains. A compound from this series exhibited superior activity compared to established agents, indicating potential as new antibacterial agents (Lu et al., 2020). Additionally, derivatives have shown significant anti-inflammatory activity, highlighting their potential in treating inflammatory conditions (Sunder & Maleraju, 2013).

Novel Applications and Evaluations

Various studies have synthesized and evaluated this compound derivatives for their potential in treating different diseases. These include investigations into their roles as kinase inhibitors, their interactions with the PI3K/mTOR pathway, and their effects on enzyme inhibition and metabolic stability. These findings provide insight into the compound's versatility and potential in pharmaceutical development (Stec et al., 2011).

Properties

IUPAC Name

2-anilino-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSBDLVWJLLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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